3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERFSWPXINSOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group can be introduced by reacting the piperazine derivative with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Catalysts such as palladium or nickel complexes are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit activity against various biological targets, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for anticancer drug development.
- Neuropharmacology : The piperazine moiety is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Biological Studies
Research into the biological effects of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has revealed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in developing treatments for metabolic disorders.
- Receptor Modulation : It has shown promise in modulating neurotransmitter receptors, which could lead to new treatments for psychiatric conditions.
Material Science
In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials:
- Polymer Chemistry : Its unique functional groups allow for the development of new polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Studies
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor cell growth in vitro. |
| Study B | Neuropharmacological Activity | Showed modulation of serotonin receptors, suggesting potential in treating depression. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of a key enzyme involved in glucose metabolism. |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The mechanism of action is believed to involve:
- Binding to Target Sites : The sulfonyl group enhances binding affinity to specific receptors or enzymes.
- Modulation of Biological Pathways : By interacting with molecular targets, the compound can modulate various biological pathways, leading to its therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved would be specific to the biological system being studied. For example, it could inhibit a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine
- Structure : Pyridazine core with a 3-chloro substituent and a 6-position piperazine linked to a 2-fluorophenyl group.
- Key Differences :
- The target compound replaces the 3-chloro group with a bulkier 4-chlorophenylsulfonyl-piperazine, introducing steric hindrance and enhanced electron-withdrawing effects.
- The 6-position thiophene in the target compound contrasts with the 2-fluorophenyl group, altering aromatic interactions and hydrophobicity.
- Implications : Fluorophenyl-substituted pyridazines in demonstrated anti-inflammatory and antimicrobial activities, suggesting that the target’s thiophene and sulfonyl groups may modulate receptor binding or metabolic stability .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structure: Pyridazine with a 3-chloro substituent and a 6-position piperazine linked to a 3-(4-chlorophenoxy)propyl chain.
- The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to the ether linkage in this analog.
- Implications: Phenoxypropyl-substituted derivatives in showed antiplatelet and antiviral activities, highlighting the importance of substituent flexibility and electronic properties .
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Structure : Pyrimidine core with dual chloro and methylsulfanyl substituents, linked via piperazine.
- Key Differences :
- The pyrimidine core differs from pyridazine, altering aromatic π-stacking and dipole interactions.
- Methylsulfanyl groups contrast with the target’s thiophene and sulfonyl groups, affecting lipophilicity and redox stability.
- Implications : Sulfanyl-substituted pyrimidines in are associated with antibacterial activity, suggesting sulfur-containing groups may broadly influence bioactivity .
Data Table: Comparative Analysis of Structural and Molecular Properties
Key Research Findings and Implications
Substituent Position and Electronic Effects: The 3-position sulfonyl group in the target compound may improve binding to polar enzyme pockets compared to 3-chloro analogs . Thiophene at the 6-position could enhance π-π stacking with aromatic amino acid residues in biological targets, a feature absent in fluorophenyl or phenoxypropyl analogs .
Sulfur-Containing Groups :
- Methylsulfanyl groups in ’s pyrimidine derivative and the thiophene in the target compound suggest sulfur’s role in modulating redox activity or metal chelation .
Biological Activity
The compound 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its antibacterial, antitumor, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{17ClN_4O_2S with a molecular weight of approximately 348.84 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl sulfonyl group and a thiophene moiety, which are known to enhance biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the piperazine moiety have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 3-(4-Chlorophenyl)sulfonyl derivative | Salmonella typhi | Moderate to strong |
| 3-(4-Chlorophenyl)sulfonyl derivative | Bacillus subtilis | Moderate to strong |
| Other derivatives | Various strains | Weak to moderate |
These findings suggest that the sulfonamide group may play a crucial role in the antibacterial mechanism of action, potentially through enzyme inhibition or disruption of bacterial cell wall synthesis .
Antitumor Activity
The antitumor potential of similar compounds has been explored in vitro and in vivo. For example, derivatives of pyridazine have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of a related compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease.
These inhibitory effects suggest that the compound could be beneficial in treating conditions such as Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is believed to enhance binding affinity to these targets, leading to modulation of their activity.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains a pyridazine core substituted with a 4-chlorophenylsulfonyl-piperazine group at position 3 and a thiophen-2-yl group at position 5. The sulfonyl group enhances metabolic stability and modulates lipophilicity, while the thiophene moiety may contribute to π-π stacking interactions with biological targets. Piperazine rings are known to improve solubility and bioavailability in medicinal chemistry. Structural analogs (e.g., 3-chloro-pyridazine derivatives) have demonstrated anti-bacterial and anti-viral activities via inhibition of key enzymes .
Q. How can researchers optimize the synthesis of this compound?
Synthetic protocols typically involve nucleophilic substitution reactions between pyridazine precursors and functionalized piperazines. Key steps include:
- Coupling conditions : Use of polar aprotic solvents (e.g., DCM or DMF) with bases like NaOH or KCO to facilitate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to achieve >95% purity. Reported yields range from 55% to 85% depending on reaction scale and intermediates .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against bacterial DNA gyrase or viral proteases using fluorescence-based assays (e.g., FRET for protease activity).
- Cellular assays : Cytotoxicity profiling (MTT assay) in mammalian cell lines (e.g., HEK293) to assess therapeutic index.
- Anti-platelet aggregation : Use platelet-rich plasma (PRP) models with ADP or collagen as agonists .
Advanced Research Questions
Q. How should experimental designs account for contradictory data in biological activity studies?
Contradictions may arise from:
- Variability in assay conditions (e.g., pH, temperature, or co-solvents affecting compound solubility).
- Off-target effects : Use orthogonal assays (e.g., SPR binding studies vs. cellular activity) to validate specificity.
- Structural analogs : Compare results with structurally similar compounds (e.g., 3-chloro-pyridazine derivatives) to identify pharmacophore requirements .
Table 1 : Example of orthogonal assay validation for anti-bacterial activity
| Assay Type | Target | Result (IC) | Reference Compound |
|---|---|---|---|
| FRET (Enzyme) | DNA Gyrase | 12 µM | Ciprofloxacin |
| MIC (Cellular) | E. coli ATCC 25922 | 25 µM | Ampicillin |
Q. What advanced techniques are used to study structure-activity relationships (SAR)?
- Crystallography : Co-crystallize the compound with target proteins (e.g., viral proteases) to identify binding motifs.
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict interactions with active sites.
- Metabolic profiling : LC-MS/MS to track metabolite formation and stability in hepatic microsomes .
Q. How can environmental stability and degradation pathways be evaluated?
- Hydrolysis studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-UV analysis.
- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents and monitor degradation via HPLC.
- Ecotoxicity : Use Daphnia magna or algae models to assess acute toxicity (EC) under OECD guidelines .
Table 2 : Hydrolysis stability data (pH 7.4, 37°C)
| Time (h) | % Remaining | Major Degradants |
|---|---|---|
| 24 | 92 | Sulfonate isomer |
| 48 | 85 | Des-chloro analog |
Q. What strategies mitigate toxicity in preclinical development?
- Metabolite identification : Use radiolabeled compounds (e.g., C-labeled pyridazine) to track toxic metabolites.
- Prodrug approaches : Mask reactive groups (e.g., sulfonyl) with enzymatically cleavable linkers.
- Species-specific toxicity : Compare hepatocyte viability in human vs. rodent models .
Methodological Considerations
Q. How to resolve low yield in piperazine coupling reactions?
Q. What analytical methods validate compound purity and identity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
